[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine
Overview
Description
[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is characterized by the presence of a methoxypropoxy group attached to a methylphenyl ring, along with a methanamine group. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the development of new materials and chemical processes
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methoxypropoxy)-4-methylphenyl]methanamine typically involves the reaction of 4-methylphenylmethanamine with 3-methoxypropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through standard extraction and distillation techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the methanamine group to a primary amine.
Substitution: The methoxypropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Mechanism of Action
The mechanism of action of [2-(3-Methoxypropoxy)-4-methylphenyl]methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxypropoxy group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine: This compound shares a similar methoxypropoxy group but differs in the presence of a chloromethyl group instead of a methanamine group.
2-(3-Methoxyphenyl)ethylamine: This compound has a similar methoxy group but lacks the propoxy and methylphenyl groups.
Uniqueness
[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
[2-(3-methoxypropoxy)-4-methylphenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10-4-5-11(9-13)12(8-10)15-7-3-6-14-2/h4-5,8H,3,6-7,9,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYSJHFLFARYLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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